5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline
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Overview
Description
5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of both difluoroethoxy and trifluoromethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic aromatic substitution reaction where an appropriate aniline derivative reacts with difluoroethanol and trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, thereby modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,2-Difluoroethoxy)-2-methyl aniline
- 5-(2,2-Difluoroethoxy)-2-chloro aniline
- 5-(2,2-Difluoroethoxy)-2-bromo aniline
Uniqueness
Compared to these similar compounds, 5-(2,2-Difluoroethoxy)-2-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable chemical entity in research and industry .
Properties
IUPAC Name |
5-(2,2-difluoroethoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5NO/c10-8(11)4-16-5-1-2-6(7(15)3-5)9(12,13)14/h1-3,8H,4,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGIWPREQXXQIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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